What is the chemical structure of Bakkenolide III?
What is the chemical structure of Bakkenolide III?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide (B600228) III is a naturally occurring sesquiterpenoid lactone belonging to the bakkenolide class of compounds. These compounds are primarily isolated from plants of the genus Petasites, which have a history of use in traditional medicine. Bakkenolide III, as a member of this family, is of interest to the scientific community for its potential biological activities and as a scaffold for the development of novel therapeutics. This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and known biological context of Bakkenolide III.
Chemical Structure and Properties
Bakkenolide III possesses a complex spirocyclic skeleton characteristic of the bakkenolide family. Its structure has been elucidated through spectroscopic methods and confirmed by total synthesis.
Chemical Structure:
Figure 1. 2D Chemical Structure of Bakkenolide III.
Table 1: Chemical and Physical Properties of Bakkenolide III
| Property | Value | Reference |
| IUPAC Name | (1'R,3R,7'aβ)-1'β,7'α-Dihydroxy-3'aβ,4'β-dimethyl-4-methylenespiro[oxolane-3,2'-hydrindane]-2-one | [1] |
| Molecular Formula | C₁₅H₂₂O₄ | [2][3] |
| Molecular Weight | 266.33 g/mol | [2][3] |
| CAS Number | 24909-95-3 | |
| Appearance | Colorless oil | |
| SMILES | C[C@H]1CC[C@H]2[C@@]1(C[C@]3(--INVALID-LINK--O)C(=C)COC3=O)C |
Spectroscopic Data:
Detailed spectroscopic analysis is crucial for the identification and characterization of Bakkenolide III.
Table 2: Spectroscopic Data for Bakkenolide III
| Data Type | Key Features | Reference |
| High-Resolution Mass Spectrometry (HR-MS) | m/z: 266.1516 [M]⁺ (Calculated for C₁₅H₂₂O₄: 266.1518) | |
| Infrared (IR) Spectroscopy (νₘₐₓ cm⁻¹) | 3566, 1770 | |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Data not explicitly detailed in readily available literature. Characterization is often done by comparison to related, well-characterized bakkenolides. |
Experimental Protocols
Isolation of Bakkenolide III from Petasites formosanus
The following is a generalized protocol based on the methodology described by Wu et al. (1999) for the isolation of bakkenolides.
Workflow for Isolation and Purification of Bakkenolide III
Caption: General workflow for the isolation and purification of Bakkenolide III.
Detailed Steps:
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Extraction: The air-dried and powdered roots of Petasites formosanus are extracted multiple times with methanol at room temperature.
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Concentration: The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate layer, containing the less polar compounds including bakkenolides, is collected.
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Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of n-hexane and ethyl acetate.
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Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to known bakkenolides are pooled.
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Further Purification: The pooled fractions are subjected to repeated column chromatography and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure Bakkenolide III.
Enantiospecific Total Synthesis of (-)-Bakkenolide III
A concise enantiospecific synthesis of (-)-Bakkenolide III has been reported, starting from (S)-(+)-carvone. The key step involves a radical cyclization to form the characteristic cis-hydrindanone skeleton.
Synthetic Strategy Overview
Caption: Key stages in the enantiospecific total synthesis of (-)-Bakkenolide III.
Due to the complexity and proprietary nature of synthetic procedures, specific reagent and reaction condition details are best obtained from the primary literature (Jiang et al., Org. Lett. 2007, 9 (17), pp 3241–3243).
Biological Activity and Signaling Pathways
While extensive biological data for Bakkenolide III is not yet available in the public domain, studies on closely related bakkenolides provide insights into its potential therapeutic effects.
Cytotoxicity: In a broad screening of bakkenolides isolated from Petasites formosanus, their cytotoxic effects were evaluated. While the study focused on newly identified compounds, it provides a basis for expecting potential cytotoxic activity from Bakkenolide III against various cancer cell lines.
Potential Neuroprotective and Anti-inflammatory Effects (Inferred from Related Compounds):
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Bakkenolide-IIIa , a closely related derivative, has demonstrated neuroprotective effects against cerebral damage by inhibiting the NF-κB signaling pathway. It has also been shown to ameliorate lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells.
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Total bakkenolides extracted from Petasites tricholobus have shown neuroprotective effects in cerebral ischemia models, also through the inhibition of NF-κB activation.
Given the structural similarity, it is plausible that Bakkenolide III may exert its biological effects through similar mechanisms.
Proposed Signaling Pathway (Based on Bakkenolide-IIIa)
Caption: Putative inhibitory mechanism of Bakkenolide III on the NF-κB signaling pathway.
Conclusion and Future Directions
Bakkenolide III is a structurally interesting natural product with potential for further investigation. While its chemical synthesis and isolation have been established, a significant opportunity exists for the detailed exploration of its biological activities. Future research should focus on:
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Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, neuroprotective, and other pharmacological activities of pure Bakkenolide III.
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Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by Bakkenolide III.
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Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of Bakkenolide III to optimize its biological activity and pharmacokinetic properties.
This technical guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug discovery, aiming to stimulate further research into the therapeutic potential of Bakkenolide III.
